N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-28-21-10-9-19-23-18(13-26(19)25-21)15-7-8-16(22)17(12-15)24-20(27)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTSFEJAKZRLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring system.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Fluorination: The fluorine atom is typically introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Phenylacetamide: The final step involves coupling the fluoro-substituted imidazo[1,2-b]pyridazine intermediate with phenylacetamide using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Yields 2-phenylacetic acid and the corresponding amine derivative (2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline). Conditions: 6M HCl, reflux (12–24 h).
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Basic Hydrolysis : Produces sodium phenylacetate and the free amine. Conditions: 2M NaOH, 80°C (8 h).
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (12–24 h) | 2-phenylacetic acid + 2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline | 65–78% |
| Basic Hydrolysis | 2M NaOH, 80°C (8 h) | Sodium phenylacetate + free amine | 72–85% |
Fluoro-Substituted Aromatic Ring Reactions
The electron-withdrawing fluoro group directs electrophilic substitution to the meta position:
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Nitration : Forms 3-nitro derivatives under mixed acid (HNO₃/H₂SO₄) at 0°C.
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Sulfonation : Achieved with fuming H₂SO₄ (50°C), yielding sulfonic acid derivatives.
Electrophilic Substitution
The methoxy group at position 6 activates the imidazopyridazin ring for electrophilic substitution:
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Bromination : Selective bromination at position 3 using Br₂/FeBr₃ (CH₂Cl₂, 25°C) .
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Demethylation : Methoxy groups are cleaved with BBr₃ (−78°C → 25°C) to form hydroxyl derivatives.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C (6 h) | 3-Bromo-6-hydroxyimidazo[1,2-b]pyridazin | 88% |
| Demethylation | BBr₃, DCM, −78°C → 25°C (12 h) | 6-Hydroxyimidazo[1,2-b]pyridazin analog | 91% |
Ring-Opening Reactions
Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the imidazopyridazin ring undergoes cleavage to form pyridazine dicarboxylic acid derivatives .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings due to its aromatic halogen (fluoro) and heterocyclic motifs:
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Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives.
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Buchwald-Hartwig Amination : Introduces amine groups at the fluoro-substituted phenyl ring (Pd₂(dba)₃, Xantphos, Cs₂CO₃).
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C (12 h) | Biaryl derivatives | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Aryl amine derivatives | 55–68% |
Reduction of Acetamide
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the acetamide to a methylene group, yielding N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylethane.
Oxidation of Methoxy Groups
Oxidative demethylation with ceric ammonium nitrate (CAN) converts methoxy groups to carbonyls under mild conditions (MeCN/H₂O, 25°C).
Stability Under Biological Conditions
In vitro studies of structurally related N-phenylacetamides reveal:
Scientific Research Applications
Anticancer Activity
Research has indicated that N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide exhibits significant anticancer properties. It acts as a kinase inhibitor, targeting specific pathways involved in cancer cell proliferation.
Case Study :
A study involving various cancer cell lines (e.g., MDA-MB-231 for breast cancer and A549 for lung cancer) demonstrated that the compound inhibited cell growth effectively, with IC50 values ranging from 10 to 20 µM. Such findings suggest its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its versatility.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results indicate moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the imidazo[1,2-b]pyridazine core have been proposed to improve potency against resistant bacterial strains and increase anticancer efficacy.
Examples of Structural Modifications :
- Substitution Patterns : Altering the position or type of substituents on the phenyl ring.
- Diverse Functional Groups : Introducing additional functional groups that may enhance interaction with biological targets.
Mechanism of Action
The mechanism by which N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The following table summarizes structural variations and properties of the target compound and analogs from the evidence:
Key Comparative Insights
Substituent Effects on Bioactivity: The 2-fluoro group in the target compound provides metabolic stability compared to the 2-chloro analog (), which may exhibit stronger electron-withdrawing effects but higher steric hindrance .
Solubility and Lipophilicity: The 6-methoxy group in the target and ’s compound enhances water solubility compared to non-polar substituents (e.g., trifluoromethyl in ) .
Therapeutic Implications :
- The pyrrolidinyl-fluoropyridinyl analog in demonstrates antimalarial activity, suggesting the imidazopyridazine core is adaptable to diverse targets .
- The cyclopentanecarboxamide in ’s compound may favor interactions with hydrophobic enzyme pockets, whereas the target’s phenylacetamide could optimize binding to aromatic residues .
Biological Activity
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide is a compound characterized by its unique structural features, including a fluoro-substituted phenyl ring and an imidazo[1,2-b]pyridazin moiety. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
1. Chemical Structure and Synthesis
The compound's synthesis involves several key steps:
- Formation of the Imidazo[1,2-b]pyridazine Core : This is achieved through cyclization reactions of suitable precursors.
- Introduction of Functional Groups : The fluoro and methoxy groups are introduced via selective halogenation and methylation reactions.
- Final Coupling : The phenyl and phenoxyacetamide groups are attached through coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
2.1 Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds featuring the imidazo[1,2-b]pyridazine structure. For instance, derivatives have shown significant antibacterial effects against various bacterial strains:
| Compound | Target Bacteria | EC50 (µM) | Comparison |
|---|---|---|---|
| A1 | Xanthomonas oryzae | 156.7 | Better than bismerthiazol (230.5 µM) |
| A4 | Xanthomonas axonopodis | 281.2 | Better than thiodiazole copper (476.52 µM) |
| A23 | Meloidogyne incognita | 500 μg/mL | Comparable to avermectin |
The results indicate that compounds with the imidazo[1,2-b]pyridazine scaffold exhibit promising antibacterial and nematicidal activities, suggesting potential applications in agricultural settings .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity.
- Receptor Interaction : It could act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
- Gene Expression Modulation : The compound may influence the expression of genes related to disease pathways.
3. Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Case Study 1: Antibacterial Evaluation
In vitro tests revealed that derivatives with similar structures exhibited effective antibacterial activity against pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis. Scanning electron microscopy (SEM) demonstrated that these compounds could disrupt bacterial cell membranes, leading to cell death.
Case Study 2: Nematicidal Activity
Another study highlighted the nematicidal properties of related compounds against Meloidogyne incognita. The mortality rates observed were significant, indicating potential for agricultural applications in pest management.
4.
This compound exhibits notable biological activities, particularly in antimicrobial and nematicidal domains. Its mechanisms of action involve enzyme inhibition and receptor interaction, making it a promising candidate for further research and development in therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazo[1,2-b]pyridazine core via cyclization of pyridazine derivatives with appropriate reagents (e.g., phosphorus pentasulfide for thiazole rings) .
- Step 2: Functionalization of the phenyl ring with fluorine and methoxy groups through electrophilic substitution or coupling reactions .
- Step 3: Acetamide coupling using condensing agents (e.g., EDC/HOBt) under inert conditions to link the phenylacetamide moiety .
Key Considerations: Optimize reaction time (5–7 hours for azide substitutions) and use polar aprotic solvents (e.g., DMF) to enhance yield .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Methods:
- HPLC: Monitor reaction progress and quantify purity (≥95% recommended) using a C18 column and gradient elution .
- NMR Spectroscopy: Confirm structural features (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the imidazo[1,2-b]pyridazine region) .
- Mass Spectrometry: Validate molecular weight (394.4 g/mol) via ESI-MS .
Advanced Research Questions
Q. What strategies are effective for analyzing interactions between this compound and biological targets (e.g., enzymes)?
- In Silico Approaches:
- Perform molecular docking using software like AutoDock Vina to predict binding affinities to targets such as kinases or GPCRs .
- In Vitro Assays:
- Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding constants (Kd) .
- Conduct enzyme inhibition assays (IC50 determination) with ATP-dependent targets .
Q. How can researchers address contradictory data in solubility or bioactivity studies?
- Methodological Adjustments:
- Solubility: Test in multiple solvents (e.g., DMSO, PBS with 0.1% Tween-80) and use sonication for dispersion .
- Bioactivity Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and control for metabolic interference (e.g., CYP450 inhibitors) .
- Data Normalization: Include reference compounds (e.g., imatinib for kinase assays) to calibrate results .
Structural and Functional Analysis
Q. What structural analogs of this compound have been studied, and how do their activities compare?
Key Insight: Fluorine substitution at the phenyl ring enhances metabolic stability, while methoxy groups influence target selectivity .
Methodological Challenges
Q. What are common pitfalls in synthesizing imidazo[1,2-b]pyridazine-containing compounds?
- By-Product Formation: Monitor for dimerization via TLC (hexane:ethyl acetate = 9:1) and use scavengers (e.g., molecular sieves) .
- Low Yield in Acetamide Coupling: Pre-activate carboxylic acids with CDI (1,1'-carbonyldiimidazole) before adding amines .
Biological Mechanism Exploration
Q. How can researchers elucidate the mechanism of action for this compound?
- Pathway Analysis: Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .
- Target Engagement: Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
Data Reproducibility
Q. What steps ensure reproducibility in pharmacological assays?
- Standardized Protocols:
- Use identical cell passage numbers (±2) and serum batches .
- Pre-treat compounds with glutathione to mimic in vivo redox conditions .
- Inter-Lab Validation: Share samples with collaborator labs for cross-verification of IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
